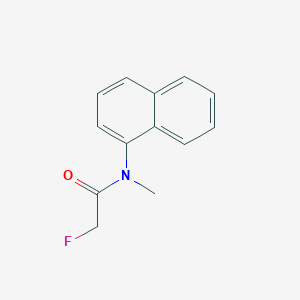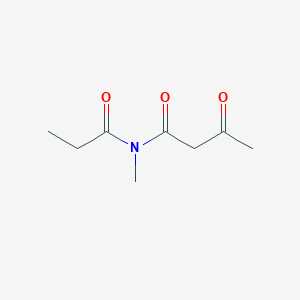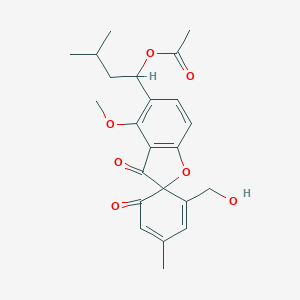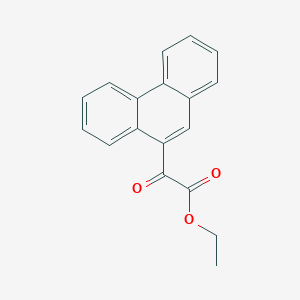
Octafluoronaphthalene
概要
説明
Octafluoronaphthalene, also known as Perfluoronaphthalene, is a compound with the molecular formula C10F8 . It has a molecular weight of 272.09 g/mol . It is an important organic intermediate used in the agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
While specific synthesis methods for Octafluoronaphthalene were not found in the search results, a study was found that investigates the structure and dynamics of solid Octafluoronaphthalene using X-ray diffraction (XRD), molecular dynamics simulations (MD), and 19 F NMR .Molecular Structure Analysis
The molecular structure of Octafluoronaphthalene is represented by the InChI stringInChI=1S/C10F8/c11-3-1-2 (5 (13)9 (17)7 (3)15)6 (14)10 (18)8 (16)4 (1)12 . The compound has a 2D structure and a 3D conformer . Physical And Chemical Properties Analysis
Octafluoronaphthalene has a density of 1.7±0.1 g/cm3, a boiling point of 237.5±35.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 45.5±3.0 kJ/mol and a flash point of 74.3±17.7 °C . It is insoluble in water but soluble in toluene .科学的研究の応用
High-Performance Organic Solar Cells
Octafluoronaphthalene has been used as a thermal annealing-free solid additive for high-performance organic solar cells. It helps achieve impressive power conversion efficiency and enhanced current density, which is crucial for the development of efficient solar energy technologies .
Organic Intermediate
It serves as an important organic intermediate in various fields such as agrochemical, pharmaceutical, and dyestuff production. Its role in these industries is vital for the synthesis of complex compounds .
Specialty Materials Production
Due to its high thermal stability and resistance to oxidation, Octafluoronaphthalene is utilized in the production of specialty materials like fluoropolymers and fluorocarbons. These materials have a wide range of consumer and industrial applications .
Lubricant and Dielectric Fluid
Its unique properties make it an ideal choice for use as a lubricant and dielectric fluid, especially in applications that require materials to withstand high temperatures and resist chemical breakdown .
Analytical Standard
In analytical chemistry, Octafluoronaphthalene is used as a standard for calibration and testing purposes, ensuring accuracy and reliability in various chemical analyses .
Safety and Hazards
将来の方向性
Octafluoronaphthalene has been used as a thermal annealing-free solid additive for high-performance organic solar cells . In an additive-modified device, an impressive power conversion efficiency of 18.59% from 17.27% was achieved with simultaneously enhanced current density from 26.86 to 27.53 mA cm−2 and fill factor from 74.34% to 78.85% . This suggests potential future applications of Octafluoronaphthalene in the field of organic solar cells .
作用機序
Target of Action
Octafluoronaphthalene, also known as Perfluoronaphthalene , is a fluorinated compound with the empirical formula C10F8 It’s known to interact with nickel centers in certain reactions .
Mode of Action
Octafluoronaphthalene has been studied for its interaction with nickel centers . The compound undergoes coordination at the nickel center, followed by intramolecular oxidative addition . This process involves the initial coordination of Octafluoronaphthalene through a CC bond, followed by the oxidative addition of the C–F bond .
Biochemical Pathways
Its interaction with nickel centers suggests it may play a role in reactions involving transition metals .
Result of Action
Its interaction with nickel centers suggests it may influence reactions involving transition metals . .
Action Environment
It’s worth noting that the compound is solid at room temperature , which may influence its stability and reactivity under different environmental conditions.
特性
IUPAC Name |
1,2,3,4,5,6,7,8-octafluoronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F8/c11-3-1-2(5(13)9(17)7(3)15)6(14)10(18)8(16)4(1)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCMOHAFGDQQJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(=C(C(=C2F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185221 | |
| Record name | Perfluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Octafluoronaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16222 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Octafluoronaphthalene | |
CAS RN |
313-72-4 | |
| Record name | Octafluoronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octafluoronaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000313724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octafluoronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of octafluoronaphthalene?
A1: Octafluoronaphthalene has the molecular formula C10F8 and a molecular weight of 272.07 g/mol.
Q2: How can vibrational spectroscopy be used to study octafluoronaphthalene?
A2: Raman and infrared spectroscopy have been used to investigate the vibrational modes of OFN in various states, including powder, solution, vapor, and crystal planes. These studies help to understand the molecule's structure and dynamics. []
Q3: How does fluorination impact the molecular properties of naphthalene?
A3: Fluorination significantly alters naphthalene's properties. For instance, octafluoronaphthalene exhibits a reversed polarity compared to naphthalene, leading to unique supramolecular interactions. [] Additionally, the C-F bond in OFN exhibits different polarization and quadrupole moments compared to the C-H bond in naphthalene. []
Q4: What is the nature of the interaction between octafluoronaphthalene and aromatic hydrocarbons?
A4: Octafluoronaphthalene forms strong, non-covalent interactions with aromatic hydrocarbons, primarily driven by arene-perfluoroarene interactions. These interactions lead to the formation of highly ordered structures, often characterized by alternating stacks of OFN and the aromatic hydrocarbon. [, , ]
Q5: Can you provide examples of these interactions and their structural motifs?
A5: Certainly. OFN forms 1:1 complexes with various polyaromatic hydrocarbons, including anthracene, phenanthrene, pyrene, and triphenylene. These complexes exhibit infinite stacks of alternating molecules. [] Similar stacking motifs are observed in co-crystals of OFN with fluorene, 9,10-dihydrophenanthrene, biphenyl, biphenylene, diphenylacetylene, and tetrathiafulvalene. [, , , ]
Q6: Does the size and shape of the aromatic hydrocarbon affect the formation of these structures?
A6: While specific geometric preferences exist, the arene-perfluoroarene interaction is surprisingly robust. Studies have shown that OFN can accommodate a range of aromatic hydrocarbons with different sizes and shapes, forming stable complexes. []
Q7: What is the significance of these interactions in materials science?
A7: These interactions are valuable tools in crystal engineering. By co-crystallizing OFN with other molecules, researchers can control the arrangement of molecules in the solid state, influencing the material's properties and functionality. [, , ]
Q8: Are there examples of OFN being used to enhance the properties of materials?
A8: Yes, OFN has been explored as a solid additive in organic solar cells. The addition of OFN, without thermal annealing, led to improved power conversion efficiency, enhanced current density, and increased fill factor in these devices. []
Q9: Can octafluoronaphthalene participate in charge transfer interactions?
A9: While the arene-perfluoroarene interactions are generally considered non-covalent, OFN can engage in charge transfer interactions under specific conditions. For example, charge transfer complexes were observed between OFN and 4-(dimethylamino)pyridine, exhibiting characteristic UV/VIS spectral bands. []
Q10: How does the solvent environment influence the photochemical behavior of octafluoronaphthalene?
A10: The photochemical behavior of OFN with conjugated dienes displays solvent dependence. In non-polar solvents, exciplexes are formed, while in polar solvents, solvated charge-transfer complexes or ion pairs are observed, suggesting a solvent-induced potential surface crossing. []
Q11: Can octafluoronaphthalene undergo chemical reactions?
A11: Yes, OFN can undergo various chemical transformations. For example, it reacts with lithium dialkylamides to yield polykis(dialkylamino)naphthalenes, showcasing its potential in synthesizing strongly basic "proton sponges." []
Q12: What is unique about the reactivity of octafluoronaphthalene with secondary amines?
A12: Interestingly, the reaction of OFN with secondary amines like dimethylamine, pyrrolidine, or piperidine leads to exclusive substitution of the β-fluorine atoms, yielding naphthalene derivatives with four NR2 groups. []
Q13: Can you elaborate on the use of octafluoronaphthalene in C-F bond activation reactions?
A13: OFN serves as a substrate in C-F bond activation studies. For instance, its reaction with [Ni(COD)2] and PEt3 yields a complex where OFN coordinates to nickel in an η2 fashion. This complex further converts to a C-F activation product. []
Q14: How does the coordination of octafluoronaphthalene to a metal center affect its structure?
A14: Coordination to a metal center can significantly distort the OFN molecule. For example, in the complex with nickel, the coordinated OFN exhibits distortions compared to the free ligand, as observed in its crystal structure. []
Q15: Are there other examples of C-F bond activation reactions involving octafluoronaphthalene?
A15: Yes, the reaction of OFN with N-heterocyclic carbene (NHC)-stabilized nickel(0) complexes results in C-F activation. This reaction shows high chemo- and regioselectivity, primarily activating the C-F bond para to the substituent on the OFN ring. []
Q16: What is the role of computational chemistry in understanding these reactions?
A16: Computational methods, such as Density Functional Theory (DFT) calculations, provide valuable insights into the mechanisms of these reactions. They allow researchers to explore reaction pathways, identify intermediates, and calculate activation energies, contributing significantly to understanding the reactivity of OFN. [, , ]
Q17: What is known about the crystal structure of octafluoronaphthalene?
A17: Octafluoronaphthalene crystallizes in the monoclinic system with the space group P21/c. Its crystal structure has been extensively studied using X-ray diffraction techniques, revealing details about molecular packing and intermolecular interactions. [, , ]
Q18: Does octafluoronaphthalene exhibit any phase transitions in the solid state?
A18: Yes, OFN undergoes a solid-state phase transition at low temperatures. This transition involves a change in unit cell parameters while retaining the same space group symmetry (P21/c). [, ]
Q19: What is the mechanism of this phase transition?
A19: The phase transition is believed to involve a shearing mechanism, where molecules slide past each other along a specific crystallographic direction. This shearing movement leads to reorientation of the molecules while maintaining the same space group symmetry. []
Q20: How has molecular dynamics been used to study the dynamics in solid octafluoronaphthalene?
A20: Atomistic molecular dynamics simulations have provided valuable insights into the dynamic processes in solid OFN. These simulations have elucidated the nature of molecular rotations and their associated energy barriers, complementing experimental findings from NMR and X-ray diffraction. []
Q21: What is the significance of studying these phase transitions?
A21: Understanding these transitions provides fundamental insights into the nature of intermolecular interactions and their influence on the physical properties of molecular solids. This knowledge is crucial for designing materials with tailored properties for specific applications. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















